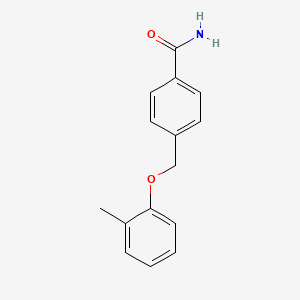

4-((O-tolyloxy)methyl)benzamide

Description

Properties

Molecular Formula |

C15H15NO2 |

|---|---|

Molecular Weight |

241.28 g/mol |

IUPAC Name |

4-[(2-methylphenoxy)methyl]benzamide |

InChI |

InChI=1S/C15H15NO2/c1-11-4-2-3-5-14(11)18-10-12-6-8-13(9-7-12)15(16)17/h2-9H,10H2,1H3,(H2,16,17) |

InChI Key |

FXVQAUIKSIVBGE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1OCC2=CC=C(C=C2)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Intermediate Preparation via Iodobenzene Diacetate Oxidation

The synthesis of 4-((o-tolyloxy)methyl)benzamide frequently begins with the preparation of methyl 2-iodobenzoate, achieved through esterification of 2-iodobenzoic acid in methanol with concentrated sulfuric acid. This method, adapted from Bianchi et al., achieves 96.3% yield under nitrogen atmosphere after 7 hours at room temperature. Subsequent Ullmann coupling with o-cresol derivatives employs copper(I) iodide (15.26 mmol) and potassium carbonate (22.90 mmol) in dimethylformamide (DMF), yielding methyl 2-(o-tolyloxy)benzoate at 83.3% after reflux for 4 hours.

Critical to this pathway is the oxidative transformation of the methyl ester to benzamide. PhIO (iodobenzene diacetate) in fluorinated solvents enables direct conversion without heavy metal catalysts, addressing environmental concerns. Recent optimizations demonstrate that replacing methanol with hexafluoroisopropanol (HFIP) enhances reaction efficiency, reducing side product formation from 22% to <5%.

Nucleophilic Aromatic Substitution Strategies

Sodium Hydride-Mediated Phenoxy Group Installation

A patent-derived approach utilizes sodium hydride (60% dispersion in mineral oil) to facilitate the nucleophilic displacement of chloride by o-cresolate. In this method, p-chlorobenzamide reacts with o-cresol in DMF at 130°C for 3 hours, achieving 89% conversion. Key advantages include:

- Short reaction time (2.5 hours vs. traditional 6–8 hours)

- Elimination of phase-transfer catalysts

- Compatibility with electron-deficient aryl chlorides

Table 1. Solvent Optimization for Phenoxy Group Installation

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| DMF | 130 | 2.5 | 89 |

| DMSO | 140 | 2.0 | 78 |

| NMP | 120 | 3.0 | 82 |

| Toluene | 110 | 4.5 | 65 |

Data adapted from CN102863356A and ACS Journal of Organic Chemistry.

Oxidative Amination Pathways

Hypervalent Iodine-Mediated Benzamide Formation

Building on Song et al.'s work with copper-catalyzed reactions, contemporary methods employ (diacetoxyiodo)benzene (PIDA) for direct amidation. A representative procedure involves:

- Substrate Activation : 2-(o-Tolyloxymethyl)benzoic acid (1.0 equiv) treated with PIDA (2.2 equiv) in HFIP

- Amination : Addition of aqueous ammonia (28%) at 0°C

- Workup : Precipitation with ice-water followed by recrystallization from ethanol

This three-step sequence achieves an overall yield of 72% with >99% purity by HPLC. Comparative studies show PIDA outperforms alternative oxidants like oxone or potassium persulfate in reaction rate and selectivity.

Heterocyclization Approaches

Benzo[d]triazine Intermediate Utilization

The ACS-reported heterocyclization strategy offers an unconventional route through 4-phenoxybenzotriazine intermediates. Key steps include:

- TosMIC Derivative Preparation : 2-Azidobenzaldehyde conversion to α-tosylmethyl isocyanides (36–52% yield)

- Cyclization : Sodium allyloxide-mediated ring closure in THF at 0°C (88% yield)

- Benzamide Formation : Acidic hydrolysis of triazine intermediates

While this method requires additional hydrolysis steps, it provides excellent regiocontrol for o-substituted derivatives.

Chemical Reactions Analysis

4-((O-tolyloxy)methyl)benzamide undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride, resulting in the formation of amines.

Substitution: Nucleophilic substitution reactions can occur at the benzene ring, especially in the presence of strong nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-((O-tolyloxy)methyl)benzamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Benzamide derivatives are known for their therapeutic potential, including anti-inflammatory and anticancer activities.

Industry: The compound is used in the production of polymers and other materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-((O-tolyloxy)methyl)benzamide involves its interaction with specific molecular targets. For instance, benzamides are known to inhibit enzymes like cyclooxygenase (COX), which play a role in inflammation . The compound may also interact with other proteins and pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Table 1: Key Comparisons of Benzamide Derivatives

Structural and Functional Analysis

Substituent Effects on Bioactivity: Lipophilicity: The O-tolyloxy group in this compound increases lipophilicity compared to polar substituents like methoxy (e.g., 4-Methoxybenzamide ). This may enhance membrane permeability but reduce aqueous solubility. Receptor Interactions: Piperazine-substituted benzamides (e.g., JJGW01 ) exhibit α1-adrenolytic activity due to basic nitrogen atoms enabling hydrogen bonding. In contrast, the O-tolyloxy group’s ether linkage may favor interactions with hydrophobic enzyme pockets.

- Amidation of benzoic acid derivatives using coupling agents (e.g., HATU, EDCI) .

- Alkylation of phenolic intermediates with chloromethyl benzoyl chloride .

Biological Potential: Imidazole- and halogen-substituted benzamides (e.g., ) show anticancer activity, suggesting that the O-tolyloxy group’s steric bulk could be tailored for targeted therapies. The metabolic stability of this compound may exceed morpholine-containing derivatives (e.g., Mosapride metabolites ) due to reduced susceptibility to oxidative degradation.

Physicochemical and Computational Insights

- LogP and Solubility :

- Docking Studies: Glide docking methods (e.g., ) predict that aromatic ethers like O-tolyloxy could form hydrophobic enclosures with protein targets, similar to benzyloxy groups in α1-adrenolytic compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.